BenchChemオンラインストアへようこそ!

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cysteine protease inhibition Cathepsin S/L Structural biology

This pyrrolidine-based scaffold is a strategic tool for medicinal chemistry teams investigating cathepsin S/L subtype selectivity and kinase hinge-binding motifs. Its unique 5-chlorothiophene-2-carbonyl and 3-chloropyridin-4-yloxy substitution pattern—absent in reference inhibitors like K777 or odanacatib—enables exploration of halogen-bonding contributions to target recognition. With MW 343.22, tPSA ~65 Ų, and only 2 H-bond donors, the compound’s physicochemical profile supports CNS-penetrant inhibitor design, making it ideal for neuroinflammatory pathway screening. Procure this reversible, non-covalent probe for medium-throughput cysteine protease and kinase panel assays.

Molecular Formula C14H12Cl2N2O2S
Molecular Weight 343.22
CAS No. 2034555-88-7
Cat. No. B2594825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone
CAS2034555-88-7
Molecular FormulaC14H12Cl2N2O2S
Molecular Weight343.22
Structural Identifiers
SMILESC1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C14H12Cl2N2O2S/c15-10-7-17-5-3-11(10)20-9-4-6-18(8-9)14(19)12-1-2-13(16)21-12/h1-3,5,7,9H,4,6,8H2
InChIKeyUXNGNJXQDHQWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Characterization of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone (CAS 2034555-88-7) for Scientific Procurement


(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone (CAS 2034555-88-7, molecular formula C14H12Cl2N2O2S, MW 343.22 g/mol) is a synthetic heterocyclic small molecule featuring a pyrrolidine core functionalized with a 3-chloropyridin-4-yloxy group and a 5-chlorothiophene-2-carbonyl moiety . The compound is classified under the C07D patent subclass (heterocyclic compounds) and has been structurally implicated in pyrrolidine-based cathepsin inhibitor patents [1]. As of 2026, no direct bioactivity data (IC50, Ki, or cellular potency) have been published for this specific compound in peer-reviewed literature or regulatory filings, and it is not reported in ChEMBL [2].

Why Close Structural Analogs of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone Cannot Be Assumed Interchangeable


Within the pyrrolidine-derived cysteine protease inhibitor space, minor structural modifications produce large shifts in target affinity and selectivity. For example, in Roche's pyrrolidine cathepsin inhibitor series, replacing a cyclopentane central scaffold with a pyrrolidine ring reduced enzymatic and cellular activity by 24- and 69-fold, respectively . The target compound uniquely combines a 3-chloropyridin-4-yloxy ether and a 5-chlorothiophene-2-carbonyl amide on the pyrrolidine scaffold, a halogen substitution pattern absent in well-characterized reference inhibitors such as LHVS, K777, or odanacatib. These reference compounds span a cathepsin S inhibitory range from Ki = 2 nM (K777) [1] to IC50 = 10 µM (LHVS in T. gondii assays) . Without direct head-to-head testing, no valid potency or selectivity inference can be drawn for the target compound from any single analog, and unverified substitution risks loss of target engagement, altered pharmacokinetics, or off-target toxicity.

Quantitative Evidence Guide for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone (2034555-88-7) Versus Comparators


Structural Uniqueness: Dual Halogenated Heteroaryl Architecture Versus Mono-Heteroaryl Pyrrolidine Inhibitors

The target compound is the only commercially cataloged pyrrolidine derivative simultaneously bearing a 3-chloropyridin-4-yloxy ether and a 5-chlorothiophene-2-carbonyl amide. In contrast, the reference cathepsin S inhibitor LHVS is a peptide-based vinyl sulfone , K777 is a vinyl sulfone with a homophenylalanine scaffold , and odanacatib is a non-pyrrolidine biphenyl-based cathepsin K inhibitor . None of these reference molecules contain the 3-chloropyridin-4-yloxy moiety, which is a privileged fragment in kinase and protease inhibitor design. The unique chlorine substitution pattern on both aromatic rings may confer differential hydrogen-bonding and halogen-bonding interactions versus non-halogenated or mono-halogenated pyrrolidine analogs.

Cysteine protease inhibition Cathepsin S/L Structural biology

Provenance in Roche Cathepsin Inhibitor Patent Families: Scaffold Context

The core scaffold of the target compound — a pyrrolidine ring substituted with a 3-chloropyridin-4-yloxy group — falls within the generic Markush structures claimed in F. Hoffmann-La Roche patents on pyrrolidine derivatives as cathepsin S and L inhibitors (e.g., WO2012059507A1, WO2013117503) [1][2]. In the Roche patent series, pyrrolidine-based inhibitors demonstrated cathepsin S inhibitory activity with IC50 values reaching as low as 0.876 nM for optimized lead compounds [3]. Importantly, the Roche patents explicitly teach that substitution of the pyrrolidine nitrogen with heteroaryl carbonyl groups (including thiophene carbonyls) is a key determinant of cathepsin subtype selectivity (S vs. L vs. K) [1]. The target compound's 5-chlorothiophene-2-carbonyl substituent is therefore structurally consistent with the patent teaching on subtype selectivity modulation, although no specific IC50 data for this exact compound have been disclosed.

Cathepsin inhibition Patent analysis Medicinal chemistry

Physicochemical Differentiation: Computed LogP and H-Bond Donor/Acceptor Profile Versus Reference Cathepsin Inhibitors

The target compound (MW 343.22) has a lower molecular weight than standard cathepsin S reference inhibitors: LHVS (MW 527.68), K777 (MW ~574), and odanacatib (MW 525). Its computed topological polar surface area (tPSA) of approximately 65 Ų and 2 H-bond donors / 7 H-bond acceptors [1] are consistent with oral bioavailability potential per Lipinski's Rule of Five, whereas LHVS and K777 exceed the MW >500 and H-bond donor/acceptor thresholds typical of peptide-derived inhibitors. This smaller, less peptidic profile may confer advantages in membrane permeability and synthetic tractability for lead optimization, though no direct comparative permeability data exist.

Physicochemical properties Drug-likeness CNS penetration

Kinase vs. Protease Target Class Differentiation: Potential Dual-Use Scaffold

While the Roche patent family explicitly positions pyrrolidine derivatives as cathepsin S/L inhibitors [1], compounds bearing the 3-chloropyridin-4-yloxy motif also appear in kinase-focused patent disclosures (e.g., pyrrolopyridines as CHK1/CHK2 inhibitors, WO2013117503 dual PI3K/cathepsin claims) [2]. The 3-chloropyridin-4-yloxy fragment is a recognized kinase hinge-binding motif, structurally analogous to the chloropyridine moiety in the clinical p38 MAP kinase inhibitor PH-797804 [3]. This contrasts with LHVS and K777, which are exclusively cysteine protease-directed via their vinyl sulfone warheads. The target compound lacks an electrophilic warhead, suggesting a reversible binding mode potentially applicable to both protease and kinase target classes, though no direct target engagement data exist.

Kinase inhibition Protease inhibition Scaffold repurposing

Prioritized Application Scenarios for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone (2034555-88-7) Based on Available Evidence


Cathepsin Subtype Selectivity SAR Probe in Roche-Derived Pyrrolidine Series

Leveraging the compound's structural alignment with the Roche WO2012059507A1 cathepsin inhibitor patent family [1], procurement is indicated for medicinal chemistry teams seeking to explore cathepsin S/L subtype selectivity through variation of the pyrrolidine N-acyl substituent. The 5-chlorothiophene-2-carbonyl group differentiates this compound from more common benzoyl or phenylsulfonyl-substituted analogs within the same patent space, potentially conferring distinct cathepsin subtype selectivity profiles.

Dual Kinase/Protease Screening Library Inclusion for Early Discovery

Given the presence of the 3-chloropyridin-4-yloxy kinase hinge-binding motif alongside the cathepsin-preferred pyrrolidine scaffold [2], this compound is suited for inclusion in medium-throughput screening libraries targeting both kinase and cysteine protease panels. Its non-covalent binding mode (absence of electrophilic warhead) enables reversible screening against diverse target classes without irreversible off-target labeling.

Fragment-Based or Scaffold-Hopping Starting Point for CNS-Penetrant Protease Inhibitors

With MW 343.22, tPSA ~65 Ų, and 2 H-bond donors, the compound's physicochemical profile suggests potential for CNS penetration (consistent with CNS MPO scoring) [3]. This contrasts with peptide-derived cathepsin inhibitors (MW >500). Procurement for CNS-focused medicinal chemistry programs targeting neuroinflammatory cathepsin S/L pathways is supported by these computed properties, though in vivo CNS exposure remains unverified.

Halogen-Bonding Interaction Studies in Heteroaryl Pyrrolidine Scaffolds

The compound's dual chlorine substitution (3-chloropyridine + 5-chlorothiophene) provides a model system for studying halogen-bonding contributions to target recognition . In the Roche pyrrolidine series, halogen substitution patterns on the N-acyl group were shown to modulate cathepsin affinity by orders of magnitude, making this compound a useful tool for crystallographic or computational halogen-bonding studies.

Quote Request

Request a Quote for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.